Structural Differentiation: Symmetric Bis-Cyclopropyl Architecture versus Mono-Cyclopropyl and Acyclic Sulfonamide Analogs
N-Cyclopropylcyclopropanesulfonamide contains two cyclopropyl groups — one on the sulfonyl sulfur and one on the sulfonamide nitrogen — distinguishing it from mono-cyclopropyl sulfonamides (e.g., cyclopropanesulfonamide, CAS 154350-29-5) and N-alkyl variants (e.g., N-cyclopropyl-N-propylaminosulfonamide). This symmetric bis-cyclopropyl substitution produces a unique steric and electronic environment . In the broader class of cyclopropane sulfonamide derivatives, SAR studies demonstrate that even minor modifications to the sulfonamide substitution pattern can shift potency by orders of magnitude: for example, in a series of EGFR C797S inhibitors, structural optimization of the cyclopropanesulfonamide-bearing scaffold yielded compound 5d with IC₅₀ values of 0.018–0.025 μM against resistant cell lines, whereas closely related analogs displayed substantially weaker inhibition [1].
| Evidence Dimension | Number of cyclopropyl rings and substitution symmetry |
|---|---|
| Target Compound Data | Two cyclopropyl groups: one on S, one on N (symmetric bis-cyclopropyl sulfonamide) |
| Comparator Or Baseline | Cyclopropanesulfonamide (CAS 154350-29-5): one cyclopropyl on S; N-cyclopropyl-N-propylaminosulfonamide: one cyclopropyl on N, propyl on sulfonamide nitrogen |
| Quantified Difference | Structural difference only; no direct quantitative bioactivity comparison available for target compound |
| Conditions | Structural comparison based on molecular formula and InChI data |
Why This Matters
For medicinal chemistry campaigns, the symmetric bis-cyclopropyl motif offers a distinct conformational profile compared to mono-cyclopropyl or mixed alkyl-cyclopropyl sulfonamides, which can be decisive in SAR exploration when fine-tuning target binding or metabolic stability is required.
- [1] Nie W, Wang M, Xue B, et al. Discovery of Cyclopropane Sulfonamide Derivatives As a Potent Inhibitor of Egfr Against Mutation C797s. SSRN Preprint. 2023. View Source
